(2-Phenylcyclohexyl)methanamine
Overview
Description
(2-Phenylcyclohexyl)methanamine is a chemical compound belonging to the class of arylcyclohexylamines. . The compound is characterized by a cyclohexyl ring substituted with a phenyl group and an amine group attached to a methylene bridge.
Mechanism of Action
Target of Action
Similar compounds such as methenamine and phencyclidine primarily target the nmda receptor , which is a major excitatory receptor in the brain .
Mode of Action
Formaldehyde is considered to be highly bactericidal .
Biochemical Pathways
Given its potential similarity to methenamine, it might be involved in the urinary tract infection pathways .
Result of Action
Based on the mode of action of methenamine, it can be inferred that the compound might have bactericidal effects in an acidic environment .
Action Environment
The efficacy of methenamine, a related compound, is known to be influenced by the ph of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylcyclohexyl)methanamine typically involves the reaction of cyclohexanone with phenylmagnesium bromide to form 2-phenylcyclohexanol. This intermediate is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (2-Phenylcyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PhI(OAc)2 and TEMPO.
Reduction: Reduction of the compound can yield secondary or tertiary amines depending on the reducing conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: PhI(OAc)2 and TEMPO in mild conditions.
Reduction: Sodium cyanoborohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines or amides.
Scientific Research Applications
(2-Phenylcyclohexyl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Phencyclidine: Shares structural similarities and exhibits similar pharmacological effects.
Ketamine: Another arylcyclohexylamine with dissociative properties.
Methenamine: Although structurally different, it shares some chemical reactivity with (2-Phenylcyclohexyl)methanamine.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(2-phenylcyclohexyl)methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGOIKRSPMISTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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